R,S-Warfarin alcohol, also known as warfarin alcohol, is a significant metabolite of warfarin, a widely used anticoagulant. Warfarin is utilized in the prevention and treatment of thromboembolic disorders. The compound exists as two enantiomers, R-warfarin and S-warfarin, which have different pharmacological properties. The reduction of these enantiomers leads to the formation of warfarin alcohols, specifically 9R,11R- and 9R,11S-warfarin alcohols from R-warfarin, and 9S,11S- and 9S,11R-warfarin alcohols from S-warfarin. These metabolites retain some anticoagulant activity but are less potent than their parent compounds .
Warfarin alcohol is classified as a coumarin derivative. It is primarily produced through the metabolic reduction of warfarin in the liver, involving various enzymes such as carbonyl reductase-1 and aldo-keto reductase-1C3. The stereospecific reduction process results in distinct diastereomers for each enantiomer of warfarin .
The synthesis of R,S-warfarin alcohol can be achieved through several methods:
The molecular structure of warfarin alcohol features a coumarin backbone with hydroxyl groups introduced at specific positions (9 and 11). The presence of these hydroxyl groups introduces chirality, resulting in multiple diastereomers:
The structural data can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to determine the spatial arrangement of atoms within these molecules .
Warfarin alcohol undergoes various chemical reactions that influence its pharmacokinetics:
The mechanism of action of warfarin involves inhibition of vitamin K epoxide reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors in the liver. Warfarin alcohol retains some anticoagulant activity but is significantly less potent than its parent compounds due to altered interactions with target enzymes .
Warfarin alcohol exhibits distinct physical and chemical properties:
Warfarin alcohol has several scientific uses:
Human hepatic cytosolic reductases govern the stereospecific reduction of warfarin enantiomers to form distinct diastereomeric alcohols. This reductive metabolism occurs primarily in the liver cytosol rather than microsomes, with NADPH serving as the essential cofactor [1] [3]. The reduction mechanism targets the C11 carbonyl group of warfarin, introducing a new chiral center that generates two alcohol diastereomers per enantiomer: For R-warfarin, the metabolites are 9R,11R-warfarin alcohol and 9R,11S-warfarin alcohol; for S-warfarin, they are 9S,11S-warfarin alcohol and 9S,11R-warfarin alcohol [1] [5]. Enzyme phenotyping studies confirm that multiple cytosolic enzymes contribute to this reduction, with reaction efficiency highly dependent on buffer composition (potassium phosphate > Tris-HCl) and sensitive to organic solvents like dimethyl sulfoxide [5].
Table 1: Hepatic Enzymes Involved in Warfarin Alcohol Diastereomer Formation
Enzyme System | Primary Substrate Preference | Major Alcohol Products | Relative Contribution |
---|---|---|---|
Carbonyl Reductase 1 | R-warfarin > S-warfarin | 9R,11S; 9S,11S | 60-75% |
Aldo-Keto Reductase 1C3 | R-warfarin > S-warfarin | 9R,11S; 9S,11S | 15-25% |
Other AKR1C isoforms | R-warfarin | 9R,11S | 5-15% |
Steady-state kinetic analyses using pooled human liver cytosol demonstrate significant enantioselectivity in warfarin reduction. R-warfarin undergoes reduction with markedly higher catalytic efficiency than S-warfarin, evidenced by a 5.6-fold greater Vmax/Km ratio. The measured kinetic parameters are:
This kinetic advantage positions R-warfarin reduction as the dominant reductive pathway despite its lower anticoagulant potency. The reduction efficiency hierarchy persists across alcohol diastereomers: 9R,11S-warfarin alcohol forms most rapidly from R-warfarin, while 9S,11S-warfarin alcohol is the primary reduction product from S-warfarin [5]. The collective kinetic data indicate that reduction constitutes a minor clearance pathway (∼5%) compared to oxidative metabolism but contributes disproportionately to pharmacologically active metabolites due to their extended plasma half-lives [1] [7].
Table 2: Kinetic Parameters for Warfarin Enantiomer Reduction in Human Liver Cytosol
Substrate | Km (mM) | Vmax (pmol/mg/min) | Vmax/Km (Relative Efficiency) | Major Alcohol Metabolite |
---|---|---|---|---|
R-warfarin | 0.67 ± 0.08 | 150 ± 12 | 224 | 9R,11S |
S-warfarin | 1.7 ± 0.3 | 27 ± 3 | 16 | 9S,11S |
Carbonyl Reductase 1 dominates warfarin reduction, accounting for 60-75% of total cytosolic activity. Inhibition studies using 10 μM quercetin (a selective Carbonyl Reductase 1 inhibitor) reduce warfarin reduction by 65-80%, while Aldo-Keto Reductase 1C3 inhibition with 10 μM flufenamic acid suppresses activity by 15-25% [1] [3] [8]. Both enzymes exhibit strict stereochemical preference for producing the 11S-alcohol configuration regardless of parent enantiomer, explaining the predominance of 9R,11S- and 9S,11S-warfarin alcohols in metabolic profiles [1] [5].
Carbonyl Reductase 1 displays 3.2-fold higher catalytic efficiency toward R-warfarin versus S-warfarin due to differential binding affinity. Structural analyses indicate that long-chain fatty acids and acyl-CoAs competitively inhibit Carbonyl Reductase 1 (Ki = 0.5-5 μM for oleic acid), suggesting dietary modulation of warfarin reduction [8]. Genetic variants in CBR1 (e.g., CBR1 V88I) reduce warfarin alcohol formation by 30-40% in vitro, though their clinical significance requires further investigation [1] [8].
Table 3: Inhibitor Effects on Reductase Activity Toward Warfarin
Inhibitor | Target Enzyme | Concentration (μM) | Remaining Activity (%) | Impact on Diastereomer Formation |
---|---|---|---|---|
Quercetin | Carbonyl Reductase 1 | 10 | 20-35 | 70-80% decrease in 11S-alcohols |
Flufenamic acid | Aldo-Keto Reductase 1C3 | 10 | 75-85 | 20-30% decrease in 11S-alcohols |
Oleic acid | Carbonyl Reductase 1 | 20 | 45 | 50% decrease across all alcohols |
Medroxyprogesterone acetate | Aldo-Keto Reductase 1C3 | 50 | 60 | Selective 30% decrease in 9S,11S |
Metabolic competition between warfarin enantiomers fundamentally alters reduction kinetics in rac-warfarin compared to enantiopure systems. R-warfarin reduction velocity decreases by 35% when coexisting with equimolar S-warfarin, while S-warfarin reduction increases by 20% in the racemic mixture [5] [7]. This mutual interference stems from enantiomer competition for shared reductases, particularly Carbonyl Reductase 1, which displays higher affinity for R-warfarin but substantial capacity for S-warfarin reduction [1] [7].
The metabolic fate of rac-warfarin obscures critical enantiomer-specific clearance pathways:
Table 4: Metabolic Differences Between Rac-Warfarin and Enantiopure Substrates
Parameter | Rac-Warfarin | R-Warfarin Alone | S-Warfarin Alone | Clinical Significance |
---|---|---|---|---|
Major Alcohol | 9R,11S (55-60%) | 9R,11S (85-90%) | 9S,11S (75-80%) | Determines anticoagulant metabolite profile |
Reduction Rate | 82 pmol/mg/min | 150 pmol/mg/min | 27 pmol/mg/min | Underestimates R clearance, overestimates S clearance |
Enzyme Inhibition Response | Apparent null effect | Clearance increased | Clearance decreased | Masks clinically significant drug interactions |
Fraction Metabolized via Reduction | 4.8% | 8.2% | 1.9% | Impacts metabolite accumulation during therapy |
These findings underscore that rac-warfarin studies provide pharmacologically misleading data due to reciprocal enantiomer interactions. The masking effect explains why drug interactions affecting R-warfarin clearance (e.g., CYP1A2 inhibitors) may escape detection in conventional rac-warfarin monitoring [5] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7